molecular formula C11H21NO B13173166 1-(2-Aminoethyl)-3-cyclopropylcyclohexan-1-ol

1-(2-Aminoethyl)-3-cyclopropylcyclohexan-1-ol

Cat. No.: B13173166
M. Wt: 183.29 g/mol
InChI Key: QJLSHRHLSTZLIO-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-cyclopropylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a cyclopropyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-cyclopropylcyclohexan-1-ol typically involves the reaction of cyclohexanone with cyclopropylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone reacts with cyclopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Hydrogenation: The intermediate product is then subjected to hydrogenation to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-cyclopropylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3-cyclopropylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-cyclopropylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperazine: Similar in structure but contains a piperazine ring instead of a cyclohexane ring.

    N-(2-Aminoethyl)-1-aziridineethanamine: Contains an aziridine ring and is used as an experimental ACE2 inhibitor.

Uniqueness

1-(2-Aminoethyl)-3-cyclopropylcyclohexan-1-ol is unique due to its cyclopropyl substitution on the cyclohexane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(2-aminoethyl)-3-cyclopropylcyclohexan-1-ol

InChI

InChI=1S/C11H21NO/c12-7-6-11(13)5-1-2-10(8-11)9-3-4-9/h9-10,13H,1-8,12H2

InChI Key

QJLSHRHLSTZLIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(CCN)O)C2CC2

Origin of Product

United States

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